3-(7-amino-4-oxo-3(4H)-quinazolinyl)-2,6-Piperidinedione
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Overview
Description
3-(7-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(7-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone ring, potentially altering its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
3-(7-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(7-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydroquinazolin-3-yl derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Quinazolinone derivatives: These compounds are widely studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
3-(7-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is unique due to its specific structural features, such as the presence of both a quinazolinone and a piperidine-2,6-dione moiety. This combination may confer distinct biological properties and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H12N4O3 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-(7-amino-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c14-7-1-2-8-9(5-7)15-6-17(13(8)20)10-3-4-11(18)16-12(10)19/h1-2,5-6,10H,3-4,14H2,(H,16,18,19) |
InChI Key |
QLVMOSTUEDGNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=NC3=C(C2=O)C=CC(=C3)N |
Origin of Product |
United States |
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